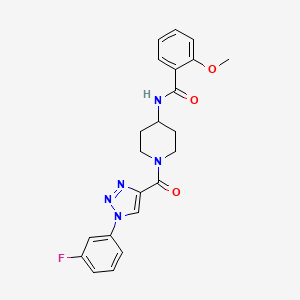
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H22FN5O3 and its molecular weight is 423.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activity. The presence of the 3-fluorophenyl group is significant for enhancing the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation effectively. A study highlighted that various triazole-containing compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and HCT116 .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS inhibition |
| Compound B | HCT116 | 0.43 | Apoptosis induction |
| Compound C | HepG2 | 2.6 | ROS generation |
The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS), which lead to mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain triazole compounds exhibited potent inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways via ROS production.
- Antimicrobial Action : Disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer effects. One derivative was found to be significantly more potent than standard chemotherapeutics like doxorubicin, showcasing a promising alternative for cancer treatment .
Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Propriétés
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWODWIDPCFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














